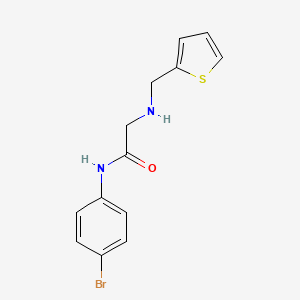
n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide: is an organic compound that features a bromophenyl group and a thiophen-2-ylmethyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide typically involves the reaction of 4-bromoaniline with thiophen-2-ylmethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide can serve as a building block for more complex molecules
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although specific studies are required to confirm these effects.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the bromophenyl and thiophene groups may enhance the compound’s ability to interact with biological targets.
Industry
In the material science industry, this compound can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The exact mechanism of action of n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions, while the thiophene ring can participate in electron-donating or -withdrawing processes, influencing the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-(4-Chlorophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide: Similar structure but with a chlorine atom instead of bromine.
n-(4-Methylphenyl)-2-((thiophen-2-ylmethyl)amino)acetamide: Contains a methyl group instead of bromine.
n-(4-Fluorophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide: Features a fluorine atom in place of bromine.
Uniqueness
The presence of the bromine atom in n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide imparts unique reactivity compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity in biological systems.
Propriétés
Formule moléculaire |
C13H13BrN2OS |
|---|---|
Poids moléculaire |
325.23 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-(thiophen-2-ylmethylamino)acetamide |
InChI |
InChI=1S/C13H13BrN2OS/c14-10-3-5-11(6-4-10)16-13(17)9-15-8-12-2-1-7-18-12/h1-7,15H,8-9H2,(H,16,17) |
Clé InChI |
UZCSDOLWGCOQGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CNCC(=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


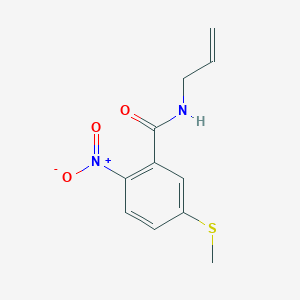
![(S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14897230.png)
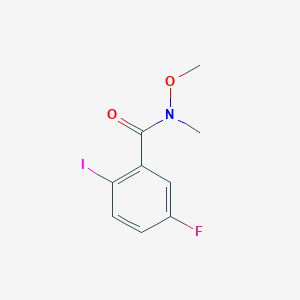
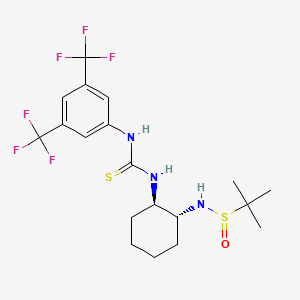
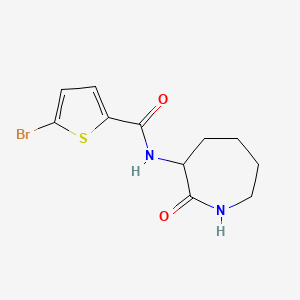
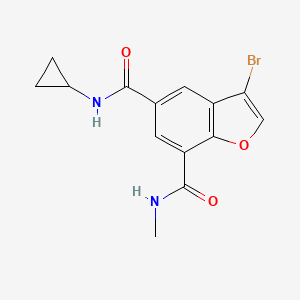

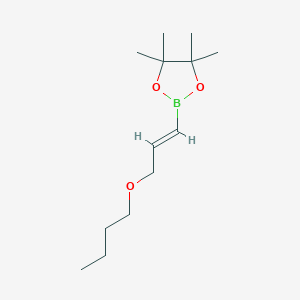

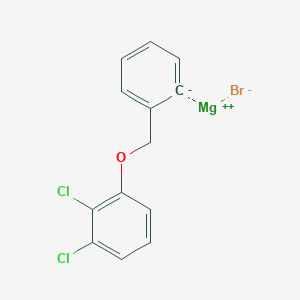
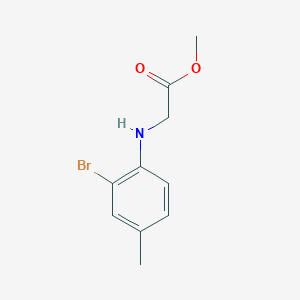
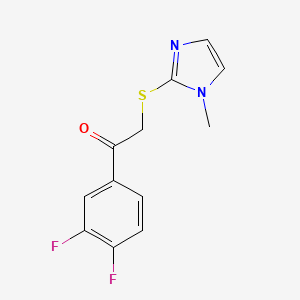
![3-Bicyclo[3.2.0]heptanylmethanol](/img/structure/B14897311.png)
![n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B14897320.png)
